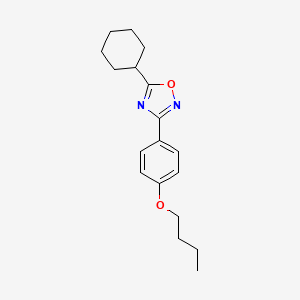![molecular formula C13H9F3N2 B12453485 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12453485.png)
2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a trifluoromethyl group at the 4th position and a methyl group at the 2nd position on the pyridoindole skeleton. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired pyridoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. This interaction can modulate various cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with different biological activities.
5-Amino-1H-pyrazolo[4,3-b]pyridine: A structurally related compound with a wide range of pharmacological properties.
Uniqueness
2-Methyl-4-trifluoromethyl-9H-pyrido-[2,3-b]-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C13H9F3N2 |
|---|---|
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
2-methyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H9F3N2/c1-7-6-9(13(14,15)16)11-8-4-2-3-5-10(8)18-12(11)17-7/h2-6H,1H3,(H,17,18) |
Clave InChI |
UFAYJDNCODXVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3NC2=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)

![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B12453444.png)
![N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B12453445.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)

![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)

![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)
![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)
